molecular formula C7H11BrO2 B12556776 Propan-2-yl 2-(bromomethyl)prop-2-enoate CAS No. 188955-55-7

Propan-2-yl 2-(bromomethyl)prop-2-enoate

Cat. No.: B12556776
CAS No.: 188955-55-7
M. Wt: 207.06 g/mol
InChI Key: SLOJILWLCXWQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-(bromomethyl)prop-2-enoate is a chemical compound with the molecular formula C7H11BrO2 It is an ester derived from propanoic acid and is characterized by the presence of a bromomethyl group attached to the prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-(bromomethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(bromomethyl)prop-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(bromomethyl)prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride are typical reagents.

    Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are employed.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and ethers.

    Addition: Products include dibromo compounds and bromoalkanes.

    Elimination: Products include alkenes and hydrogen bromide.

Scientific Research Applications

Propan-2-yl 2-(bromomethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through alkylation reactions, aiding in the study of enzyme mechanisms and protein functions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(bromomethyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The double bond in the prop-2-enoate moiety can participate in addition reactions, further expanding the compound’s utility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-chloromethylprop-2-enoate: Similar in structure but with a chlorine atom instead of bromine.

    Propan-2-yl 2-(hydroxymethyl)prop-2-enoate: Contains a hydroxymethyl group instead of bromomethyl.

    Propan-2-yl 2-(methyl)prop-2-enoate: Lacks the halogen or hydroxyl group, making it less reactive.

Uniqueness

Propan-2-yl 2-(bromomethyl)prop-2-enoate is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.

Properties

CAS No.

188955-55-7

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

propan-2-yl 2-(bromomethyl)prop-2-enoate

InChI

InChI=1S/C7H11BrO2/c1-5(2)10-7(9)6(3)4-8/h5H,3-4H2,1-2H3

InChI Key

SLOJILWLCXWQSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.